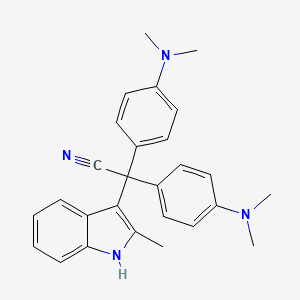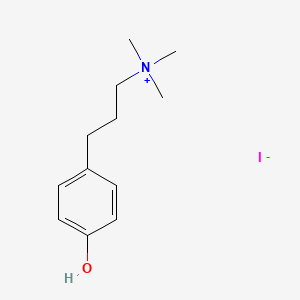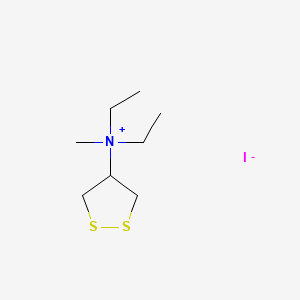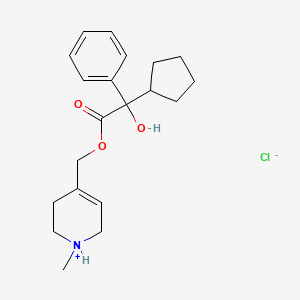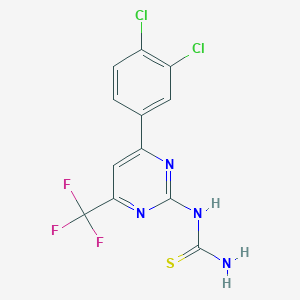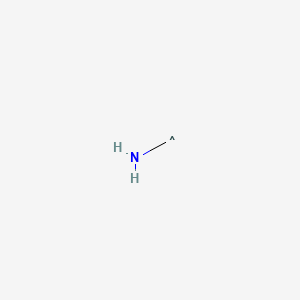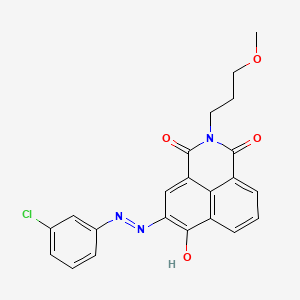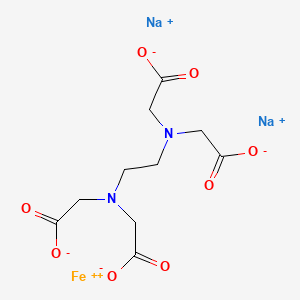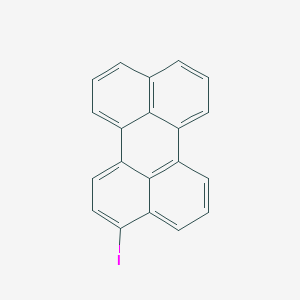
3-Iodoperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoperylene is an organic compound with the molecular formula C20H11I. It is a derivative of perylene, where an iodine atom is substituted at the third position of the perylene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoperylene typically involves the iodination of perylene. One common method is the trans-halogenation of 3-bromoperylene, which provides a high yield of this compound in two preparative steps . The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodoperylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the perylene core, affecting its electronic properties.
Coupling Reactions: The iodine atom can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various perylene derivatives with different functional groups, while oxidation and reduction reactions can lead to modified perylene structures with altered electronic properties .
Aplicaciones Científicas De Investigación
3-Iodoperylene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Solar Cells: Perylene derivatives, including this compound, are explored for use in organic solar cells and energy harvesting applications.
Material Science: Its unique structure makes it a valuable component in the synthesis of advanced materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism by which 3-Iodoperylene exerts its effects is primarily related to its electronic properties. The iodine atom influences the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. This makes it a suitable candidate for applications in organic electronics and photovoltaics, where precise control over electronic properties is crucial .
Comparación Con Compuestos Similares
3-Bromoperylene: Similar to 3-Iodoperylene but with a bromine atom instead of iodine.
Perylene: The parent compound without any halogen substitution.
Perylene Diimide Derivatives: These compounds have imide groups attached to the perylene core and are widely used in organic electronics and photovoltaics.
Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly alters its electronic properties compared to other perylene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and solar cells .
Propiedades
Fórmula molecular |
C20H11I |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
3-iodoperylene |
InChI |
InChI=1S/C20H11I/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H |
Clave InChI |
VWUUFQYCQONEEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




